molecular formula C7H5Br2N3 B13132424 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine

3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B13132424
M. Wt: 290.94 g/mol
InChI Key: FZAWFPIZVFHPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of two bromine atoms at positions 3 and 6, and a methyl group at position 2 on the imidazo[1,2-b]pyridazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine typically involves the bromination of 2-methylimidazo[1,2-b]pyridazine. A common method includes dissolving 3-amino-6-bromopyridazine in a suitable solvent, followed by bromination using a bromination reagent. The reaction mixture is then subjected to ring-closing conditions with a catalyst, often a lanthanide Lewis acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-b]pyridazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine is unique due to its specific bromine substitutions, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C7H5Br2N3

Molecular Weight

290.94 g/mol

IUPAC Name

3,6-dibromo-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H5Br2N3/c1-4-7(9)12-6(10-4)3-2-5(8)11-12/h2-3H,1H3

InChI Key

FZAWFPIZVFHPCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.